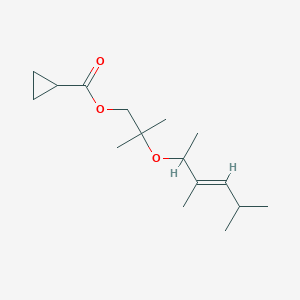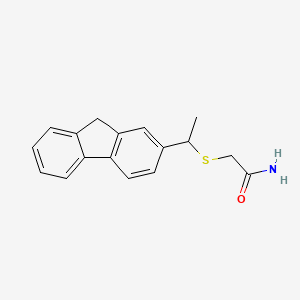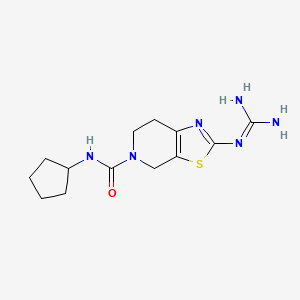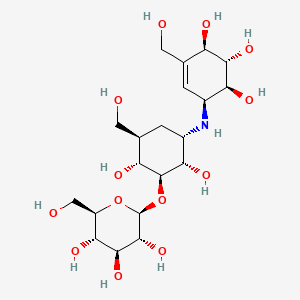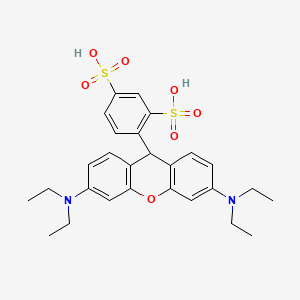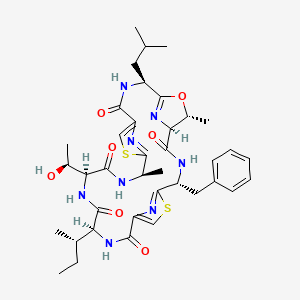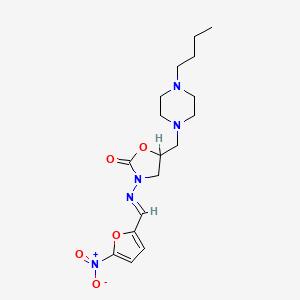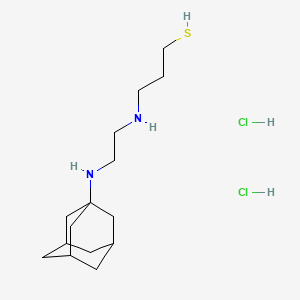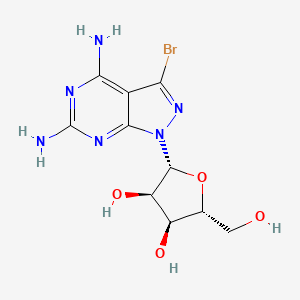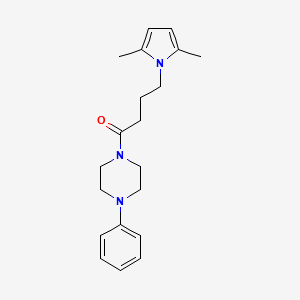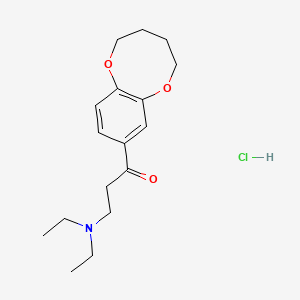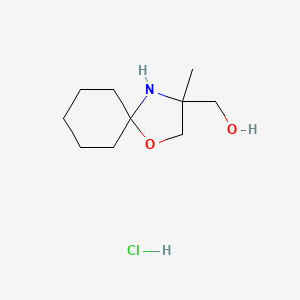
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-oxa-4-azaspiro(45)decane-3-methanol hydrochloride is a synthetic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization at specific positions. One common synthetic route involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and implementing purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at specific positions on the spirocyclic ring.
科学的研究の応用
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 3-Methoxy-1-oxa-8-azaspiro(4.5)decane hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one hydrochloride
- 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro(4.5)decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
87527-40-0 |
|---|---|
分子式 |
C10H20ClNO2 |
分子量 |
221.72 g/mol |
IUPAC名 |
(3-methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(7-12)8-13-10(11-9)5-3-2-4-6-10;/h11-12H,2-8H2,1H3;1H |
InChIキー |
ATQPIXOLTOGLDP-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2(N1)CCCCC2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


